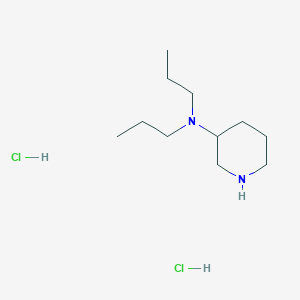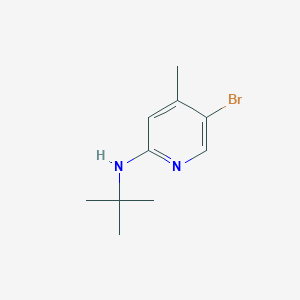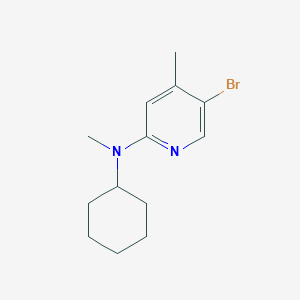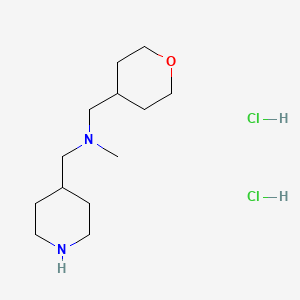![molecular formula C11H25Cl2N3O B1424055 N-[3-(Dimethylamino)propyl]-3-piperidinecarboxamide dihydrochloride CAS No. 1220036-51-0](/img/structure/B1424055.png)
N-[3-(Dimethylamino)propyl]-3-piperidinecarboxamide dihydrochloride
Vue d'ensemble
Description
N-[3-(Dimethylamino)propyl]-3-piperidinecarboxamide dihydrochloride, also known as N-DMPPC, is a synthetic compound used in the scientific research field. N-DMPPC is a synthetic derivative of the naturally occurring substance piperidine, and is a member of the piperidinecarboxamide family. It is a white, crystalline powder and is soluble in water. N-DMPPC has a variety of applications in the scientific research field and has been studied extensively, but its mechanism of action and biochemical and physiological effects are still not fully understood.
Applications De Recherche Scientifique
Structural Requirements for Modulation of CB1 Receptor
N-[3-(Dimethylamino)propyl]-3-piperidinecarboxamide dihydrochloride's functional groups and structural requirements are significant for its allosteric modulation of the cannabinoid type 1 receptor (CB1). Key structural aspects include the length of the chain at the C3-position, the presence of an electron-withdrawing group at the C5-position, and the length and type of amino substituent on the phenyl ring. These factors crucially influence the binding affinity and cooperativity to the CB1 receptor, making this compound a candidate for further research in the modulation of this receptor (Khurana et al., 2014).
Antifungal and Cytotoxic Properties
The compound has been studied for its role in biomedical applications due to its antifungal and cytotoxic properties. Notably, it has shown significant inhibition of biofilm formation by Candida albicans and substantial cytotoxicity against certain cancer cell types. This suggests potential use in developing treatments for fungal infections and cancer (De Silva et al., 2021).
Synthesis and Optimization
Efforts have been directed towards the synthesis and optimization of N-[3-(Dimethylamino)propyl]-3-piperidinecarboxamide dihydrochloride for pharmaceutical applications. Improved synthesis processes have been reported, focusing on enantiomeric purity and the use of less hazardous reagents. This ensures a safer and more efficient production of the compound, making it more accessible for further research and development (Kuo et al., 2001).
Solvent Interaction Studies
The interaction of N-[3-(Dimethylamino)propyl]-3-piperidinecarboxamide dihydrochloride with different solvents has been a subject of study. Understanding the hydrogen bonding capacity and the degree of association in various solvents helps in comprehending the compound's behavior in different environments, which is crucial for its application in various fields (Kamorina et al., 2019).
Propriétés
IUPAC Name |
N-[3-(dimethylamino)propyl]piperidine-3-carboxamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3O.2ClH/c1-14(2)8-4-7-13-11(15)10-5-3-6-12-9-10;;/h10,12H,3-9H2,1-2H3,(H,13,15);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YILCSEUOCVLFMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC(=O)C1CCCNC1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H25Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(Dimethylamino)propyl]-3-piperidinecarboxamide dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



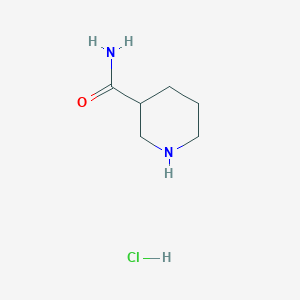
![4-[(6-Chloro-4-pyrimidinyl)amino]-2-butanol](/img/structure/B1423975.png)
![5-[3,4-Dihydro-2(1H)-isoquinolinyl]-2-(ethylsulfonyl)aniline](/img/structure/B1423976.png)
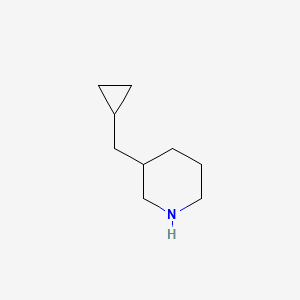
![3-[(3-Methoxybenzyl)oxy]pyrrolidine hydrochloride](/img/structure/B1423982.png)
![Methyl 4-{[2-(4-piperidinyl)ethoxy]-methyl}benzoate hydrochloride](/img/structure/B1423983.png)
